rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans
Description
Properties
Molecular Formula |
C10H22Cl2N2O |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
1-(2-methoxycyclopentyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-13-10-4-2-3-9(10)12-7-5-11-6-8-12;;/h9-11H,2-8H2,1H3;2*1H |
InChI Key |
NPSHSXURMXJMOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
The compound is prepared via monosubstituted piperazine synthesis , a method refined for efficiency and scalability. The core steps involve:
- Activation of piperazine : Formation of piperazine-1-ium intermediates to enhance reactivity.
- Alkylation : Reaction with a (1R,2R)-2-methoxycyclopentyl electrophile.
- Salt formation : Protonation with HCl to yield the dihydrochloride.
Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Piperazine, HCl (excess) | Generate piperazine monohydrochloride |
| 2 | (1R,2R)-2-Methoxycyclopentyl halide/epoxide | Alkylation to introduce cyclopentyl group |
| 3 | HCl (gas or aqueous) | Form dihydrochloride salt |
Detailed Preparation Protocol
Step 1: Piperazine Activation
Piperazine is converted to its monohydrochloride salt to increase electrophilicity. This is achieved by:
- Solvent : Methanol or acetic acid.
- Catalyst : Metal ions (e.g., Cu²⁺, Pd²⁺) supported on polymeric resins.
- Conditions : Room temperature or reflux (60–80°C).
Mechanism :
Piperazine (free base) reacts with piperazine dihydrochloride to form piperazine monohydrochloride, which acts as the reactive intermediate.
Step 2: Alkylation
The activated piperazine reacts with a (1R,2R)-2-methoxycyclopentyl electrophile (e.g., bromide or epoxide). Critical factors include:
- Stereocontrol : The (1R,2R) configuration must be retained. This may require a chiral electrophile or catalyst.
- Solvent : Polar aprotic (e.g., DMF) or methanol.
- Temperature : Reflux or microwave-assisted conditions.
Example Reaction :
$$ \text{Piperazine monohydrochloride} + \text{(1R,2R)-2-Methoxycyclopentyl bromide} \rightarrow \text{rac-1-[(1R,2R)-2-Methoxycyclopentyl]piperazine} $$
Table 2: Alkylation Parameters from Literature
| Parameter | Value |
|---|---|
| Catalyst | Cu(II) on resin |
| Molar Ratio (Piperazine:Electrophile) | 1:1.1 |
| Yield | 88% (recrystallized) |
| Purity | >98% (¹H NMR) |
Optimization Strategies
Catalyst Selection
Heterogeneous catalysts (e.g., Cu²⁺ or Pd²⁺ on resin) accelerate reactions while allowing easy separation. For example:
Stereochemical Control
The (1R,2R) configuration is critical for biological activity. Strategies include:
- Chiral electrophile : Use of enantiomerically pure (1R,2R)-2-methoxycyclopentyl bromide.
- Chiral auxiliaries : Introduce a temporary chiral group during alkylation, later removed.
Challenges : Racemization during alkylation or purification. Mitigated by:
- Low-temperature reactions : Minimize thermal degradation.
- Anhydrous conditions : Prevent hydrolysis of sensitive groups.
Purification and Characterization
Purification
Chemical Reactions Analysis
Types of Reactions: rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : rac-1-[(1R,2R)-2-Methoxycyclopentyl]piperazine dihydrochloride, trans
- CAS No.: 2138165-37-2
- Molecular Formula : Likely C₁₁H₂₀Cl₂N₂O (inferred from structural components: piperazine [C₄H₁₀N₂], cyclopentyl-methoxy [C₆H₁₁O], and two HCl counterions).
- Configuration : Trans stereochemistry at the cyclopentyl substituent, critical for spatial orientation and intermolecular interactions .
Key Properties :
- Solubility : As a dihydrochloride salt, it exhibits enhanced water solubility compared to free bases, a common trait in pharmaceutical derivatives .
- Purity : Commercial samples typically report ≥95% purity, consistent with analogs like rac-4-[(3S,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride (95% purity) .
Comparison with Structurally Similar Compounds
Piperazine Dihydrochlorides with Alkyl/Aryl Substituents
Analysis :
Cyclopropane/Cyclopentane Derivatives
Analysis :
- Ring Strain : Cyclopropane derivatives () exhibit higher ring strain than cyclopentyl analogs, affecting stability and reactivity .
- Functional Groups : The target compound’s piperazine moiety (basic tertiary amine) contrasts with carboxylic acids in cyclopropane derivatives, impacting pH-dependent solubility .
Stereochemical and Pharmacological Considerations
Stereoisomerism :
Pharmacological Relevance :
- Piperazine derivatives are often explored for CNS activity. The methoxycyclopentyl group may enhance blood-brain barrier penetration compared to polar carboxylic acids () or hydrophilic oxazole () .
Biological Activity
The compound rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans (CAS Number: 2230802-41-0) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈Cl₂N₂O |
| Molecular Weight | 184.28 g/mol |
| CAS Number | 2230802-41-0 |
| Structure | Chemical Structure |
The biological activity of rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride is primarily attributed to its interaction with various receptors and enzymes. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may exhibit:
- Receptor Binding : Potential affinity for aminergic receptors, influencing neurotransmission.
- Antiproliferative Effects : Inducing cell death mechanisms in cancer cells, which is a common characteristic of piperazine compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:
- IC₅₀ Values :
- A549 (lung cancer): 0.19 µM
- HeLa (cervical cancer): 0.26 µM
- SGC7901 (gastric cancer): 0.41 µM
These values indicate that rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride may possess similar or enhanced activity compared to established chemotherapeutics like cisplatin (IC₅₀ = 11.54 µM) .
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects, particularly in relation to anxiety and depression. The structural modifications in rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine may enhance its ability to interact with serotonin receptors, potentially leading to anxiolytic or antidepressant effects.
Structure-Activity Relationship (SAR)
The SAR analysis of piperazine derivatives suggests that the presence of specific substituents significantly influences biological activity:
- Methoxy Group : Enhances lipophilicity and receptor binding.
- Cyclopentyl Ring : Contributes to conformational flexibility, impacting interaction with target proteins.
Case Studies
- In Vitro Studies : A study demonstrated that a structurally similar piperazine compound effectively induced apoptosis in A549 cells through necroptosis pathways, suggesting that rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine may trigger similar mechanisms .
- Toxicity Assessment : Preliminary toxicity studies indicated that related compounds exhibited low systemic toxicity (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
